

G-5758 Inhibitor: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

G-5758 is a potent and selective, orally available inhibitor of Inositol-requiring enzyme 1α (IRE1 α).[1][2][3][4] IRE1 α is a key protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1 α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. **G-5758** specifically inhibits the RNase activity of IRE1 α .[2] This inhibition prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the IRE1 α branch of the UPR.[5][6][7] The subsequent reduction in the spliced form of XBP1 (XBP1s), an active transcription factor, modulates downstream cellular processes and has shown potential as a therapeutic strategy in diseases such as multiple myeloma.[1][4]

Quantitative Data

The inhibitory potency of **G-5758** against IRE1 α has been quantified through various assays. The following table summarizes the key in vitro and cellular IC50 values.

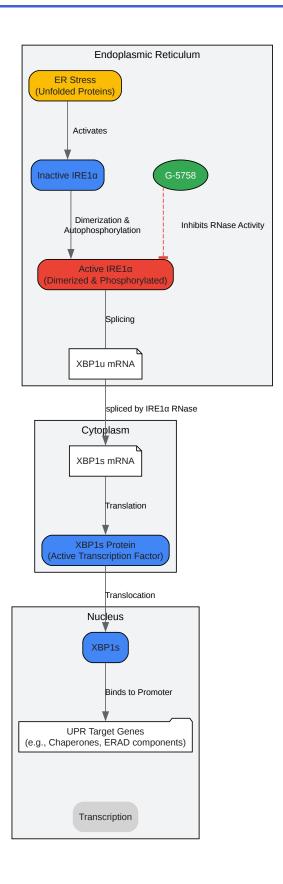


Assay Type	Parameter	Value	Reference
HTRF IRE1α Binding Assay	IC50	0.27 nM	[2]
IRE1α RNase Assay	IC50	4.3 nM	[2]
Cellular XBP1s Luciferase Reporter Assay	IC50	38 nM	[1][2][3]

Signaling Pathway

The IRE1 α -XBP1 signaling pathway is a central component of the Unfolded Protein Response. Under ER stress, IRE1 α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1 α). The resulting spliced XBP1 mRNA (XBP1 α) is then translated into the active XBP1 α transcription factor. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to restore ER homeostasis. **G-5758** inhibits the RNase activity of IRE1 α , thus preventing the formation of XBP1s and attenuating the downstream signaling cascade.





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Caption: The IRE1 α -XBP1 signaling pathway and the inhibitory action of **G-5758**.



Experimental Protocols XBP1s Luciferase Reporter Cell Assay

This cell-based assay is designed to quantify the endoribonuclease activity of IRE1 α by measuring the splicing of a reporter construct containing the XBP1 splice site.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **G-5758** on IRE1 α -mediated XBP1 splicing in a cellular context.

Materials:

- A stable cell line expressing an XBP1-luciferase reporter construct. This construct contains a luciferase gene downstream of an XBP1 mRNA fragment that includes the IRE1α-specific splice site. Splicing of this fragment leads to a frameshift that allows for the translation of the luciferase protein.
- Cell culture medium and supplements.
- ER stress-inducing agent (e.g., thapsigargin or tunicamycin).
- **G-5758** inhibitor.
- Luciferase assay reagent.
- Luminometer.
- 96-well or 384-well microplates.

Methodology:

- Cell Seeding: Plate the XBP1-luciferase reporter cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare a serial dilution of G-5758. Pre-treat the cells with various concentrations of G-5758 or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).

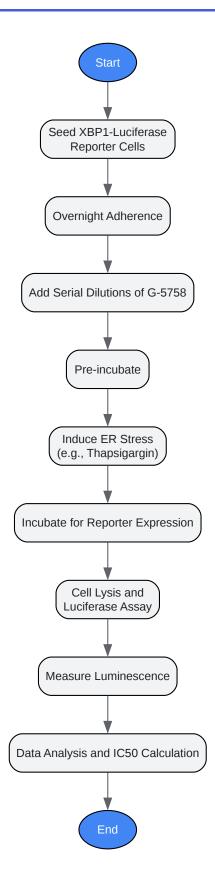
Foundational & Exploratory





- Induction of ER Stress: Add an ER stress-inducing agent (e.g., thapsigargin) to the wells to activate the UPR and induce IRE1α-mediated splicing of the XBP1-luciferase reporter mRNA.
- Incubation: Incubate the plates for a sufficient duration (e.g., 6-16 hours) to allow for reporter gene expression.
- Lysis and Luciferase Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence signal using a luminometer.
- Data Analysis:
 - Normalize the luminescence readings to a control (e.g., cells treated with the ER stress inducer and vehicle).
 - Plot the normalized luminescence values against the logarithm of the G-5758 concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.





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